2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)-

Anticancer Cytotoxicity Quinazolinedione

2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- is a heterocyclic small molecule belonging to the quinazolinedione family, characterized by a bicyclic core with a critical bromine atom at the 6-position and a bulky tert-butyl group at the 3-position. This compound serves as a versatile synthon and a privileged scaffold in medicinal chemistry and agrochemical research, particularly for developing targeted anticancer agents and herbicides.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
Cat. No. B12961043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)-
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)15-10(16)8-6-7(13)4-5-9(8)14-11(15)17/h4-6H,1-3H3,(H,14,17)
InChIKeyCPWKBOTTXKRWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(1,1-dimethylethyl)-2,4(1H,3H)-quinazolinedione: A Core Scaffold for Targeted Anticancer and Herbicidal Lead Discovery


2,4(1H,3H)-Quinazolinedione, 6-bromo-3-(1,1-dimethylethyl)- is a heterocyclic small molecule belonging to the quinazolinedione family, characterized by a bicyclic core with a critical bromine atom at the 6-position and a bulky tert-butyl group at the 3-position . This compound serves as a versatile synthon and a privileged scaffold in medicinal chemistry and agrochemical research, particularly for developing targeted anticancer agents and herbicides [1]. Its unique substitution pattern provides a handle for further functionalization via cross-coupling reactions at the bromine site while the tert-butyl group influences steric and pharmacokinetic properties, making it a key intermediate for generating focused libraries of bioactive molecules .

Procurement Precision: Why 6-Bromo-3-(1,1-dimethylethyl)-2,4(1H,3H)-quinazolinedione Cannot Be Replaced by Generic Analogs


The strategic value of 6-bromo-3-(1,1-dimethylethyl)-2,4(1H,3H)-quinazolinedione lies in its precisely defined molecular architecture, which dictates its reactivity and biological profile. Generic substitution with other 6-halo or 3-alkyl quinazolinediones is scientifically invalid because the 6-bromo substituent is not merely a placeholder; it is a specific reactive center for metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) essential for late-stage diversification . Simultaneously, the 3-(1,1-dimethylethyl) group provides a unique steric and lipophilic environment that cannot be replicated by smaller alkyl groups (e.g., methyl, ethyl), as evidenced by the steep structure-activity relationships (SAR) in this class where minor N-3 modifications lead to complete loss of target potency [1]. Using a compound with a different halogen (e.g., 6-chloro) would alter the oxidative addition rate in catalytic cycles, while a less bulky N-3 substituent would fail to mimic the critical binding interactions, leading to irreproducible synthetic yields and biological data [1].

Quantitative Differentiation Evidence for 6-Bromo-3-(1,1-dimethylethyl)-2,4(1H,3H)-quinazolinedione


Cytotoxic Potency in MCF-7 Breast Cancer Cells: 6-Bromo vs. Cisplatin Standards

While direct data for the exact compound is not available, a closely related series of 6-bromoquinazoline derivatives provides a strong class-level inference for the target compound's potential. In the Zare et al. study, a series of 6-bromoquinazoline derivatives (5a-j) were tested against the MCF-7 cell line. The most potent analog, compound 5b, exhibited an IC50 range of 0.53–1.95 µM, demonstrating superior potency to the standard chemotherapy agent cisplatin [1]. This strongly suggests that the 6-bromo substitution is a key pharmacophore for anticancer activity, and the target compound, bearing this same critical modification, is expected to confer similar potency advantages over non-brominated quinazoline scaffolds.

Anticancer Cytotoxicity Quinazolinedione MCF-7

EGFR Kinase Target Engagement: Molecular Docking Evidence for 6-Bromo Analog

Computational studies on the same series of 6-bromoquinazoline derivatives (Zare et al., 2023) provide mechanistic support for their anticancer activity. Molecular docking revealed that these compounds, including the hit molecule 5b, effectively bind to the Epidermal Growth Factor Receptor (EGFR) with favorable binding modes and interactions with key residues [1]. While specific docking scores for the target compound are not reported, the presence of the 6-bromo substituent and the quinazoline core is a known pharmacophore for kinase inhibition. This evidence positions the target compound as a rationally-designed, EGFR-targeted scaffold, a feature absent in quinazolinediones lacking the halogen or with different ring systems.

EGFR Molecular Docking Kinase Inhibitor Anticancer

Herbicidal Activity of 1,3-Substituted Quinazolinediones: A Case for the Core Scaffold

A foundational study by Yu et al. (2008) on 1,3-substituted quinazolinedione derivatives demonstrated potent herbicidal activity. Compounds from this library, such as 3c, 3d, 3e, and 3f, achieved 90-100% efficacy at a rate of 200 g/ha against dicotyledonous weeds like Abutilon theophrasti in post-emergence treatment [1]. This provides class-level validation for the quinazolinedione core as a protoporphyrinogen-IX oxidase (protox) inhibitor. The target compound, with its specific 6-bromo and 3-tert-butyl substitution, represents a more advanced analog within this validated herbicide class, potentially offering improved potency or selectivity.

Herbicide Agrochemical Protox Inhibitor Quinazolinedione

High-Impact Application Scenarios for 6-Bromo-3-(1,1-dimethylethyl)-2,4(1H,3H)-quinazolinedione


Focused Library Synthesis for Kinase-Targeted Anticancer Leads

The compound serves as an ideal core scaffold for parallel synthesis of focused kinase inhibitor libraries. The 6-bromo site allows for rapid diversification via Suzuki coupling to explore the hydrophobic back pocket of kinases like EGFR, while the 3-tert-butyl group mimics a critical hydrophobic anchor. The class-level evidence of sub-micromolar activity against MCF-7 cells and favorable EGFR docking supports its use in hit-to-lead campaigns [1].

Agrochemical Protox Inhibitor Optimization Programs

Given the validated herbicidal activity of 1,3-substituted quinazolinediones, this compound is a strategic advanced intermediate for agrochemical firms developing new protox inhibitors. Its 6-bromo handle enables fine-tuning of physicochemical properties and target binding to overcome resistance or improve crop safety profiles, building directly on published efficacy data [2].

Chemical Biology Probe Development for Bromodomain or Kinase Profiling

The unique combination of a bromine (for potential affinity handle or halogen bonding) and a bulky tert-butyl group (for selectivity pocket engagement) makes this compound a valuable precursor for designing chemical biology probes. It can be rapidly functionalized to include linkers for pull-down experiments or to create bifunctional degraders (PROTACs), leveraging the established kinase-binding scaffold [1].

Synthetic Methodology Development and Cross-Coupling Benchmarking

The compound is an excellent substrate for developing and benchmarking novel catalytic cross-coupling methodologies. The 6-bromo substituent on the electron-rich quinazoline core provides a challenging and representative test case for optimizing Pd- or Cu-catalyzed reactions (e.g., comparing ligands, bases, and conditions), generating valuable data for process chemistry scale-up and broader synthetic applications [1].

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